N-1,3-benzothiazol-2-yl-2-chloropropanamide
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Overview
Description
The compound "N-1,3-benzothiazol-2-yl-2-chloropropanamide" is a derivative of benzothiazole, which is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. Benzothiazole derivatives are known for their diverse biological activities and have been studied for their potential use in various applications, including antibacterial agents and antitumor activities .
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves condensation reactions. For instance, N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide (NBTCS) was synthesized through the condensation of 4-chlorobenzenesulphonyl chloride and 2-aminobenzothiazole . Similarly, other derivatives, such as 2-benzylthio-4-chlorobenzenesulfonamide derivatives, were synthesized by reacting N-(2-benzylthio-4-chloro-5-R1-benzenesulfonyl)cyanamide potassium salts with various amines . These methods demonstrate the versatility of benzothiazole chemistry in creating a wide range of compounds with potential pharmacological properties.
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is characterized by the presence of multiple functional groups that can interact with biological targets. For example, the IR studies of NBTCS revealed that it coordinates to metal ions through nitrogen and oxygen atoms of the sulphonamide group and the nitrogen atom attached to the benzothiazole ring . This ability to form complexes with metals can be crucial for the biological activity of these compounds.
Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions, including nucleophilic substitution and condensation to form fused ring systems such as s-triazolo and 1,2,4-oxadiazolo . These reactions expand the chemical diversity of benzothiazole compounds and can lead to the synthesis of novel molecules with unique properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. For instance, the ligand NBTCS and its metal complexes were characterized using spectroscopic methods and elemental analysis, which provided insights into their coordination chemistry and potential antibacterial activities . The antitumor activity of certain benzothiazole sulfonamide derivatives was also evaluated, with some compounds showing remarkable activity and selectivity toward specific cancer cell lines .
Scientific Research Applications
1. Psychotropic and Anti-inflammatory Activities
A study highlighted the psychotropic, anti-inflammatory, and cytotoxic activities of N-1,3-benzothiazol-2-yl derivatives. These compounds demonstrated significant sedative action, high anti-inflammatory activity, selective cytotoxic effects on tumor cell lines, and antimicrobial action, suggesting a wide range of potential therapeutic applications (Zablotskaya et al., 2013).
2. Antimicrobial and Anti-inflammatory Properties
Another research indicated that substituted benzothiazoles, including N-1,3-benzothiazol-2-yl derivatives, have a broad spectrum of pharmacological and biological activities. They possess potent anti-inflammatory and antibacterial activities (Hunasnalkar et al., 2010).
3. Inhibition of Matrix Metalloproteinases
Compounds combining benzothiazole with 4-thiazolidinone were found to effectively inhibit matrix metalloproteinases (MMPs). This inhibition is crucial in managing inflammatory/oxidative processes, highlighting the potential of such derivatives in tissue damage and wound healing applications (Incerti et al., 2018).
4. Luminescent Properties
Benzothiazole derivatives have been studied for their luminescent properties. These compounds show potential for application in white-light emission technologies, which could be useful in developing new types of light-emitting devices (Lu et al., 2017).
5. Antiproliferative Activity and Apoptosis Induction
Certain N-1,3-benzothiazol-2-ylbenzamide derivatives have demonstrated antiproliferative activity on cancer cell lines. Specifically, these compounds were effective in inhibiting cell growth and inducing apoptosis, particularly in breast cancer cell lines (Corbo et al., 2016).
6. Corrosion Inhibition
Research also indicates the potential use of benzothiazole derivatives as corrosion inhibitors. This application is particularly relevant in protecting metals like steel from corrosion in acidic environments (Hu et al., 2016).
Future Directions
properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-chloropropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2OS/c1-6(11)9(14)13-10-12-7-4-2-3-5-8(7)15-10/h2-6H,1H3,(H,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGMYTKVYVIGKNK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC2=CC=CC=C2S1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70393673 |
Source
|
Record name | N-(1,3-Benzothiazol-2-yl)-2-chloropropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70393673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-1,3-benzothiazol-2-yl-2-chloropropanamide | |
CAS RN |
26608-39-9 |
Source
|
Record name | N-(1,3-Benzothiazol-2-yl)-2-chloropropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70393673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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